Molecular-Weight Advantage Over Classic Endothelin Antagonists
With a molecular weight of 343.4 g·mol⁻¹ , the compound is significantly smaller than the prototypical dual endothelin antagonist bosentan (MW 551.6 g·mol⁻¹). This size difference (Δ ≈ 208 g·mol⁻¹, −37.8 %) positions it more favorably within the Lipinski 'Rule of Five' space, potentially improving membrane permeability and reducing metabolic liability [1]. No direct permeability data for this compound have been published; the benefit is class-level inference.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 343.4 g·mol⁻¹ |
| Comparator Or Baseline | Bosentan – 551.6 g·mol⁻¹ |
| Quantified Difference | −208.2 g·mol⁻¹ (−37.8 %) |
| Conditions | Calculated from molecular formula (C₁₈H₁₇NO₄S) vs. bosentan (C₂₇H₂₉N₅O₆S) |
Why This Matters
Lower molecular weight is correlated with better oral bioavailability and cell permeability, making this compound a more attractive starting point for lead optimization than larger endothelin antagonists.
- [1] DrugBank. Bosentan – DB01259. Retrieved from https://go.drugbank.com/drugs/DB01259 View Source
